Caroverine Hydrochloride
Description
Historical Context and Evolution of Caroverine (B1668455) Hydrochloride Research
The scientific story of Caroverine hydrochloride is one of evolution, beginning as a smooth muscle relaxant and transitioning into a subject of advanced neurological research.
Caroverine was discovered in Austria in the 1950s and subsequently developed by the Austrian company Phafag AG. wikipedia.org Chemically identified as 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one hydrochloride, it belongs to the quinoxaline (B1680401) class of compounds. smolecule.comsunways.com Its International Nonproprietary Name (INN), caroverine, was officially proposed in 1972. wikipedia.org The initial research and clinical use of this compound centered on its efficacy as a spasmolytic agent, designed to relieve involuntary contractions in smooth muscles. wikipedia.orgsterisonline.comapollopharmacy.inpracto.com This primary application was based on its function as a non-specific calcium channel blocker, which reduces the influx of calcium ions into smooth muscle cells, leading to relaxation. patsnap.com
The trajectory of this compound research shifted significantly as scientists uncovered its more complex pharmacological activities beyond simple calcium channel blockade. Investigations revealed that Caroverine also functions as a glutamate (B1630785) receptor antagonist. sterisonline.comresearchgate.net This pivotal discovery broadened its therapeutic potential from a peripheral spasmolytic to a centrally acting neuroprotective agent. sterisonline.com
The evolution was driven by the understanding that this compound uniquely modulates glutamatergic neurotransmission. It acts as a competitive and reversible antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. sunways.comncats.ioncats.iotargetmol.com This dual antagonism is crucial for protecting neurons from excitotoxicity, a pathological process where excessive glutamate stimulation leads to nerve cell damage or death. karger.comnih.gov This neuroprotective capability, combined with its established antioxidant properties, propelled its investigation into a range of neurological and sensory conditions, including tinnitus, certain cerebrovascular diseases, and olfactory disorders. smolecule.comsterisonline.comnih.govelifesciences.org
| Research Phase | Primary Focus | Key Mechanism of Action Investigated | Primary Therapeutic Area |
|---|---|---|---|
| Initial (1950s-1980s) | Spasmolytic Effects | Calcium Channel Blockade | Smooth Muscle Spasms |
| Transitional (1990s-Present) | Neuroprotective & Otoneurological Effects | Glutamate (NMDA/AMPA) Receptor Antagonism | Tinnitus, Sensory Disorders, Neuroprotection |
Discovery and Initial Characterization as a Quinoxaline Derivative
Significance of this compound in Translational Science
This compound serves as a compelling case study in translational science, where fundamental pharmacological discoveries are progressively applied to address clinical challenges.
The journey of this compound from a laboratory compound to a clinical therapeutic exemplifies the core principles of translational research. Its dual mechanism of action—calcium channel blockade and glutamate receptor antagonism—provides a direct link between basic cellular processes and potential treatments for complex diseases. patsnap.comsterisonline.com For instance, the understanding of its ability to protect inner ear neurons from glutamate-induced damage has led directly to clinical trials for cochlear synaptic tinnitus. researchgate.netkarger.comnih.gov This transition from identifying a molecular target to testing a hypothesis in patients highlights its role in bridging the gap between bench-side neuropharmacology and bedside clinical application. karger.com Studies have explored its use in various clinical settings, from treating muscle spasms to mitigating symptoms of inner ear disorders. apollopharmacy.inkarger.com
Research involving this compound has made substantial contributions to the scientific understanding of glutamatergic pathways, particularly in the auditory system. karger.com Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activity is implicated in various pathologies. researchgate.netkarger.com
Studies using Caroverine as a pharmacological tool have helped to validate the hypothesis of "glutamatergic otoneurotoxicity," where excessive glutamate release at the synapse between inner hair cells and cochlear neurons can lead to tinnitus and hearing loss. karger.comnih.gov By demonstrating that blocking NMDA and AMPA receptors with Caroverine can alleviate these symptoms in some patients, researchers have provided evidence for the critical role of these receptors in the pathophysiology of the inner ear. karger.comnih.gov This has advanced the fundamental knowledge of auditory science and opened new avenues for developing targeted therapies for hearing disorders.
| Pharmacological Action | Molecular Target | Observed Effect | Relevance |
|---|---|---|---|
| Calcium Channel Blockade | Voltage-gated Calcium Channels | Reduces calcium influx into cells | Spasmolytic effects, vasorelaxation |
| NMDA Receptor Antagonism | NMDA-type Glutamate Receptor | Non-competitive antagonism | Neuroprotection against excitotoxicity |
| AMPA Receptor Antagonism | AMPA-type Glutamate Receptor | Competitive antagonism | Neuroprotection against excitotoxicity |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenges free radicals | Cellular protection from oxidative stress |
Bridging Basic Neuropharmacology and Clinical Applications
Current Research Landscape and Knowledge Gaps
Despite decades of research, the scientific exploration of this compound is ongoing. The current landscape is characterized by efforts to refine its clinical applications and to gain a deeper understanding of its therapeutic potential. Research continues to explore its efficacy in treating tinnitus, with some studies showing significant improvement in patient outcomes, while others have failed to replicate these positive results. wikipedia.orgnih.govnih.gov This discrepancy points to a significant knowledge gap regarding patient selection, the specific etiology of tinnitus most responsive to this treatment, and optimal administration protocols.
Emerging research is also investigating the potential of this compound in other areas, such as neurodegenerative disorders and recovery from ischemic stroke, based on its neuroprotective mechanisms. sterisonline.com However, these investigations are still in early stages. Key knowledge gaps remain, including the need for large-scale, multicenter, randomized controlled trials to definitively establish its efficacy in various conditions. karger.comrhinologyjournal.com Furthermore, future research may focus on developing advanced drug delivery systems, such as local applications to the inner ear, to enhance efficacy while minimizing potential systemic effects. researchgate.netkarger.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWTJUIMRLKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23465-76-1 (Parent) | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20971127 | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-05-5, 23465-76-1 | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CAROVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Pharmacology of Caroverine Hydrochloride
Elucidation of Primary Mechanisms of Action
Caroverine (B1668455) hydrochloride's principal pharmacological effects are attributed to its ability to modulate ion channels, specifically the ionotropic glutamate (B1630785) receptors. medchemexpress.comadooq.commedchemexpress.commedchemexpress.com It functions as an antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. biochempartner.commedkoo.comncats.io This dual antagonism is a key feature of its molecular profile. Additionally, caroverine has been described as a calcium channel blocker. wikipedia.orgncats.iopatsnap.com
Ion Channel Modulation
Caroverine's interaction with glutamate receptors underscores its influence on excitatory neurotransmission. medchemexpress.commedchemexpress.com Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA and NMDA receptors, are crucial for synaptic plasticity, learning, and memory. patsnap.com However, excessive glutamate activity can lead to excitotoxicity, a process implicated in various neurological conditions. karger.com Caroverine's ability to antagonize these receptors suggests a potential to mitigate such excitotoxic damage. karger.com
Caroverine hydrochloride acts as a competitive and reversible antagonist of AMPA receptors. medchemexpress.commedchemexpress.comadooq.comdcchemicals.commedchemexpress.combiochempartner.commedchemexpress.com This means it directly competes with glutamate for the same binding site on the receptor, and its binding is not permanent, allowing for a dynamic and reversible inhibition of receptor function.
Competitive and Reversible Antagonism of AMPA Receptors
Impact on Postsynaptic CurrentsBy competitively inhibiting AMPA receptors, this compound directly reduces the amplitude of excitatory postsynaptic currents (EPSCs) mediated by these receptors. In electrophysiological studies, the application of caroverine has been shown to depress synaptic responses.nih.govFor instance, in frog spinal cord preparations, caroverine was observed to affect synaptic potentials, indicating a modulation of postsynaptic currents.nih.govThis reduction in postsynaptic depolarization leads to a decrease in neuronal excitability.
In addition to its effects on AMPA receptors, this compound also functions as a non-competitive antagonist of NMDA receptors. ncats.iopatsnap.com This mode of antagonism is distinct from its action on AMPA receptors, as it does not involve direct competition with glutamate for its binding site. nih.gov
Non-competitive Antagonism of NMDA Receptors
Influence on Calcium Influx and Neuronal Excitability
This compound modulates neuronal excitability primarily through its influence on calcium ion (Ca2+) influx. patsnap.com Calcium ions are critical for numerous neuronal functions, including the regulation of membrane potential and the release of neurotransmitters. By impeding the entry of calcium into neurons, caroverine can decrease neuronal hyperexcitability. patsnap.comncats.io This action is central to its therapeutic effects in conditions characterized by excessive neuronal firing. The reduction in intracellular calcium levels leads to muscle relaxation and a decrease in the spontaneous depolarization state that can be caused by an ionic imbalance. patsnap.comncats.io
Calcium Channel Blockade
Caroverine is classified as a class B calcium channel blocker. nih.govadipogen.comsigmaaldrich.commedkoo.comresearchgate.netresearchgate.net This blockade is a key component of its mechanism of action, contributing to its effects on both vascular smooth muscle and neuronal tissue. medchemexpress.compatsnap.com
Voltage-Gated Calcium Channel Inhibition
Caroverine acts as an N-type calcium channel blocker. ncats.io Voltage-gated calcium channels are integral membrane proteins that open in response to changes in the membrane potential, allowing for the influx of calcium ions. By inhibiting these channels, caroverine directly reduces the amount of calcium that can enter the cell upon depolarization. This inhibition has been demonstrated in various experimental models. For instance, caroverine has been shown to inhibit the pressor response to potassium chloride (KCl) and noradrenaline in rat hindquarter preparations. medchemexpress.comglpbio.combiocompare.com It also markedly suppresses contractions induced by KCl in the isolated rat aorta, further confirming its calcium-blocking activity. medchemexpress.comglpbio.combiocompare.com
Impact on Neurotransmitter Release
The influx of calcium through voltage-gated calcium channels is a critical step in the process of neurotransmitter release from presynaptic terminals. When an action potential arrives at the nerve terminal, it depolarizes the membrane, opening these channels. The subsequent rise in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.
By blocking N-type calcium channels, caroverine can modulate the release of various neurotransmitters. ncats.io This is particularly relevant to its antagonism of glutamate receptors, as excessive glutamate release is implicated in excitotoxic neuronal damage. nih.govkarger.com By reducing calcium-dependent glutamate release, caroverine can exert a neuroprotective effect.
Antioxidant Properties and Oxidative Stress Mitigation
Caroverine has demonstrated significant antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress. nih.govmedchemexpress.comadipogen.comsigmaaldrich.compatsnap.comresearchgate.netresearchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases. nih.gov
Mechanism of Free Radical Neutralization
The antioxidant activity of caroverine is primarily based on its ability to scavenge highly reactive free radicals, particularly hydroxyl radicals (•OH). nih.govresearchgate.netresearchgate.net Studies have shown that caroverine reacts with hydroxyl radicals at an extremely high rate constant. nih.govresearchgate.net This direct scavenging of •OH radicals is a key mechanism of its antioxidant action. nih.govresearchgate.netresearchgate.net
In contrast, its ability to scavenge superoxide (B77818) radicals (O2•−) is considered to be of marginal significance due to a much lower reaction rate constant. nih.govresearchgate.net However, caroverine can also partially prevent the formation of hydroxyl radicals, further contributing to its antioxidant capacity. nih.govresearchgate.netresearchgate.net Research has also indicated that caroverine is effective at removing peroxynitrite, another reactive species that can cause cellular damage. nih.gov The suppression of lipid peroxidation in liposomal membranes in the presence of caroverine provides further evidence of its protective antioxidant effects. nih.govresearchgate.netnih.gov
Table 1: Investigated Antioxidant Actions of this compound
| Reactive Species | Interaction with Caroverine | Significance |
|---|---|---|
| Hydroxyl Radicals (•OH) | High reaction rate constant (k=1.9 x 10¹⁰ M⁻¹s⁻¹) nih.govresearchgate.net | Major mechanism of antioxidant activity nih.govresearchgate.netresearchgate.net |
| Superoxide Radicals (O₂•⁻) | Low reaction rate constant (3 x 10² M⁻¹s⁻¹) nih.govresearchgate.net | Marginal significance nih.govresearchgate.net |
| Peroxynitrite | Efficient removal nih.gov | Contributes to antioxidant effect nih.gov |
| Lipid Peroxidation | Suppressed in the presence of caroverine nih.govresearchgate.netnih.gov | Demonstrates protective antioxidant effect nih.govresearchgate.netnih.gov |
Role in Neuroprotection against Oxidative Damage
This compound demonstrates notable neuroprotective capabilities, primarily attributed to its potent antioxidant properties. patsnap.comncats.io The compound functions as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules implicated in cellular damage and various pathological conditions. researchgate.net
Vasorelaxant Action and Vascular Smooth Muscle Modulation
This compound also exhibits significant vasorelaxant properties, playing a role in the modulation of vascular smooth muscle tone. glpbio.commedchemexpress.com This action is primarily linked to its function as a calcium channel blocker. patsnap.comapollopharmacy.inncats.io
Mechanism of Smooth Muscle Relaxation
The relaxation of smooth muscle induced by caroverine is achieved through the inhibition of calcium influx into the muscle cells. patsnap.com As a nonspecific calcium channel blocker, caroverine reduces the intracellular availability of calcium ions, which are essential for muscle contraction. wikipedia.orgpatsnap.com This decrease in intracellular calcium leads to reduced cellular excitability and, consequently, muscle relaxation. patsnap.com
Studies have shown that caroverine preferentially inhibits contractions induced by high potassium (high-K⁺) over those induced by noradrenaline, indicating a degree of selectivity in its action. medchemexpress.com When compared to verapamil, another calcium channel blocker, caroverine's vasorelaxant effect is noted to be about half as potent. medchemexpress.com
Implications for Blood Flow Regulation
The smooth muscle relaxation brought about by caroverine has direct implications for the regulation of blood flow. apollopharmacy.in By inducing vasodilation, the compound can improve circulation and enhance microcirculatory blood flow. apollopharmacy.in This property has led to its investigation for potential applications in managing cerebral circulatory disorders. apollopharmacy.in
Molecular Interactions and Receptor Binding Dynamics
At the molecular level, this compound's effects are mediated through its interaction with specific receptor systems. It is recognized as a multifaceted antagonist, primarily targeting glutamate receptors. ncats.ioglpbio.commedchemexpress.com
Caroverine acts as a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors. glpbio.commedchemexpress.comadooq.com This dual antagonism is a key feature of its pharmacological profile. Furthermore, at higher concentrations, caroverine exhibits non-competitive antagonism at the NMDA receptor. ncats.ioresearchgate.net In addition to its effects on glutamate receptors, it also functions as an N-type calcium channel blocker. ncats.ioresearchgate.net
Quantitative Ligand-Receptor Binding Studies
The precise characterization of a drug's interaction with its receptors involves quantitative binding studies to determine its affinity. These studies typically use radioligand binding assays to calculate parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For caroverine, while its antagonistic effects on NMDA and AMPA receptors are well-documented, specific quantitative binding data from publicly available research is limited.
For context, the affinity of various antagonists for the NMDA receptor can be quantified. For example, the competitive antagonist (R)-CPP has a Ki value of 0.041 µM for the GluN2A subunit. nih.gov Such values are determined through assays using radiolabeled ligands, like [3H]MK-801, to measure the displacement by the compound being tested. nih.govbiomolther.org The determination of these values for caroverine at NMDA and AMPA receptors would provide a more precise understanding of its potency and selectivity.
Table 1: Representative Binding Affinities of Antagonists at Glutamate Receptors This table provides examples of binding data for other compounds to illustrate the type of quantitative data used in pharmacology. Specific Ki/IC50 values for Caroverine are not readily available in the cited literature.
| Compound | Receptor Subtype | Binding Constant (Ki or IC50) | Reference |
| (R)-CPP | NMDA (GluN2A) | Ki: 0.041 µM | nih.gov |
| Selfotel | NMDA (GluN2A) | Ki: 0.15 µM | nih.gov |
| Perampanel | AMPA | IC50: 0.23 µM | researchgate.net |
| CNQX | AMPA | IC50: 0.3 µM | adooq.com |
Computational Modeling of this compound-Receptor Complexes
Computational modeling, including molecular docking and simulation, offers valuable insights into the specific interactions between a ligand and its receptor at an atomic level. wjgnet.comnih.gov These methods can predict binding conformations, identify key amino acid residues involved in the interaction, and estimate the stability of the ligand-receptor complex. wjgnet.commdpi.com
While comprehensive computational models for caroverine's interaction with NMDA or AMPA receptors are not extensively detailed in the available literature, the methodology is well-established. Such studies would involve docking the three-dimensional structure of caroverine into a model of the target receptor, such as the ligand-binding domain of the NMDA receptor. nih.govnih.gov Subsequent molecular dynamics simulations could then be used to analyze the stability of the predicted binding pose and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov For instance, a study on a different compound, F1094-0201, used molecular docking to identify its binding interactions within the active site of the NMDA receptor. nih.gov A similar approach for caroverine would be instrumental in visualizing and understanding its binding dynamics with glutamate receptors and calcium channels.
Neuropharmacological Research of Caroverine Hydrochloride
Excitotoxicity and Neuroprotection Mechanisms
Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.govmednexus.org Caroverine's ability to antagonize glutamate receptors and block calcium channels suggests its potential for neuroprotection. patsnap.comapollopharmacy.in
Attenuation of Glutamate-Induced Neurotoxicity
Caroverine (B1668455) has been shown to counteract the effects of glutamate, a major excitatory neurotransmitter in the central nervous system. nih.gov In the cochlea, glutamate is the likely neurotransmitter at the synapse between the inner hair cells and afferent neurons. researchgate.net Overstimulation by glutamate in this region can lead to excitotoxicity. nih.gov Research has demonstrated that caroverine can antagonize the membrane response to glutamate in cochlear afferents in a reversible manner. nih.gov This action is selective, as it does not affect the depolarizing action of acetylcholine. nih.gov By blocking both NMDA and non-NMDA glutamate receptors, caroverine may help prevent the neuronal damage caused by excessive glutamate levels. nih.govnih.gov
Protection against Impulse Noise-Induced Hearing Loss in Animal Models
The protective effects of caroverine against hearing loss induced by impulse noise have been studied in animal models. nih.govscispace.com Excessive noise exposure is believed to cause an over-release of glutamate from inner hair cells, contributing to hair cell loss and subsequent hearing impairment. nih.govresearchgate.net Studies in guinea pigs and rats have shown that caroverine can protect the cochlea from noise-induced trauma. medkoo.comresearchgate.netnih.gov In one study, continuous, low-dose administration of caroverine via a subcutaneous osmotic pump significantly attenuated impulse noise-induced hearing loss in rats. nih.govscispace.com This method of delivery was noted to potentially avoid systemic side effects. nih.govscispace.com Both physiological and morphological assessments have indicated that caroverine can offer protection against this type of auditory damage. nih.govresearchgate.net
Investigation of Neurotrophic Effects
Some research points towards potential neurotrophic and neuroprotective effects of caroverine. sterisonline.com Its mechanism of action, which includes antagonizing glutamate receptors and blocking calcium channels, is relevant to protecting neurons from excitotoxic damage. patsnap.comncats.iopatsnap.com By preventing the overactivation of nerve cells, caroverine may reduce the risk of neuronal damage. patsnap.com Furthermore, caroverine's antioxidant properties, specifically its ability to scavenge hydroxyl radicals, may contribute to its protective effects on cells. patsnap.comresearchgate.net
Modulation of Central Nervous System (CNS) Function
Caroverine has been shown to exert a significant action on human brain function. nih.gov
Electroencephalographic (EEG) Mapping Studies
Double-blind, placebo-controlled studies have utilized EEG mapping to analyze the central effects of caroverine in healthy volunteers. nih.govgoogle.comportico.org These studies have demonstrated that caroverine significantly alters brain function compared to a placebo. nih.gov The effects observed were dependent on the recording conditions (resting vs. vigilance-controlled) and the administered dose. nih.gov
Under resting conditions, caroverine was associated with an increase in delta and theta power, and a decrease in alpha and beta power, which is indicative of a sedative effect. nih.gov This sedative action was more pronounced in the earlier hours after administration and with higher doses. nih.gov
Conversely, during vigilance-controlled EEG recordings, caroverine led to a dose-dependent decrease in delta and theta power and an increase in alpha power, suggesting a vigilance-promoting effect. nih.gov This effect was more prominent in the later hours after administration. nih.gov
A study investigating the effects of caroverine under hypoxic conditions found that it attenuated the hypoxia-induced increase in delta/theta activity and decrease in alpha activity, suggesting a mitigation of the vigilance decrement caused by hypoxia. nih.gov
Table 1: Summary of Caroverine's Effects on EEG Brain Activity
| EEG Band | Resting Condition | Vigilance-Controlled Condition |
| Delta | Increase | Decrease |
| Theta | Increase | Decrease |
| Alpha | Decrease | Increase |
| Beta | Decrease | - |
Correlation with Behavioral Outcomes
The neuropharmacological activity of Caroverine hydrochloride, primarily as a competitive and reversible antagonist of NMDA and AMPA glutamate receptors and as a calcium channel blocker, has been correlated with several behavioral outcomes, particularly in the domain of auditory pathology. patsnap.commedchemexpress.comncats.iotargetmol.com Research has focused on its potential to mitigate conditions thought to arise from glutamatergic excitotoxicity. karger.com
The table below summarizes the findings from a study on the effect of oral caroverine in treating tinnitus. nih.govresearchgate.net
Table 1: Effect of Caroverine on Tinnitus Assessment Scores
| Assessment Metric | Pre-treatment (Caroverine Group) | Post-treatment (90 days) (Caroverine Group) | Outcome |
|---|---|---|---|
| Tinnitus Handicap Inventory (THI) Score | Median Score: 28 | Median Score: 14 | Larger decrease compared to standard care group. |
Furthermore, some research suggests that this compound may improve sensory-neural hearing loss. nih.govnih.gov Studies in animal models have also shown that caroverine can protect the cochlea against impulse noise-induced hearing loss. medchemexpress.comtargetmol.com While some case reports have suggested a potential role for caroverine in vestibular disorders due to its action as an AMPA receptor antagonist, there is a lack of controlled clinical studies to support its use for these conditions. nih.gov
Psychometric and Psychophysiological Assessments
The central effects of this compound have been systematically investigated using quantitative pharmaco-electroencephalography (EEG) and psychometric tests in healthy volunteers. nih.gov A double-blind, placebo-controlled study evaluated the compound's effects after both intravenous and oral administration, revealing complex, dose-dependent actions on brain function, cognition, mood, and vigilance. nih.gov These assessments provide a window into the direct neuropharmacological impact of the drug on the central nervous system. nih.gov
Impact on Cognitive Processes
Psychometric testing has been employed to measure the impact of this compound on cognitive functions, an area referred to as the "noopsyche". nih.gov These tests assess mental capabilities and performance. manningchildrens.orgalumniglobal.com In a study with healthy volunteers, a specific oral dose of this compound was associated with an improvement in cognitive performance. nih.gov This effect was observed six hours after administration, suggesting a potential enhancement of certain cognitive processes. nih.gov
Effects on Mood and Vigilance
The influence of this compound on mood, or the "thymopsyche," and on vigilance has also been documented through psychometric and psychophysiological measures. nih.gov The effects appear to be differential and dependent on the administered dose and the state of the individual. nih.gov
In terms of mood, psychometric evaluations indicated a trend towards sedation, with a deterioration in the thymopsyche noted after most doses tested. nih.gov This suggests a sedative action on mood states. nih.gov
The effect on vigilance is more nuanced, as revealed by EEG recordings under different conditions. nih.gov
Resting State: In a relaxed, resting state (R-EEG), this compound induced changes consistent with sedation. This included an increase in delta and theta power, a decrease in alpha and beta power, and a slowing of the dominant frequency. nih.gov
Vigilance-Controlled State: Conversely, during tasks requiring sustained attention (V-EEG), the drug showed vigilance-promoting effects. This was characterized by a dose-dependent decrease in slow-wave (delta and theta) activity and an increase in alpha power, suggesting an enhancement of alertness. nih.gov These vigilance-promoting effects were more pronounced in the later hours of the study. nih.gov
The table below summarizes the differential EEG findings based on the recording condition. nih.gov
Table 2: EEG Power Spectrum Changes Induced by this compound
| EEG Band | Effect in Resting State (R-EEG) | Effect in Vigilance-Controlled State (V-EEG) | Implied Effect |
|---|---|---|---|
| Delta | Increase | Decrease | Sedation / Vigilance Promotion |
| Theta | Increase | Decrease | Sedation / Vigilance Promotion |
| Alpha | Decrease | Increase | Sedation / Vigilance Promotion |
| Beta | Decrease | Not specified | Sedation |
Investigational Therapeutic Applications and Clinical Research
Otological and Audiological Disorders
Research into Caroverine (B1668455) hydrochloride's therapeutic potential has been concentrated on inner ear conditions, particularly those involving sensory perception disturbances like tinnitus. karger.comapollopharmacy.in The drug is described as an oto-neuroprotective agent, suggesting a mechanism that protects the structures of the inner ear. apollopharmacy.in1mg.com
A significant portion of the research on Caroverine hydrochloride investigates its use in treating cochlear synaptic tinnitus. nih.govnih.govkarger.comtandfonline.com This type of tinnitus is theorized to originate from dysfunction at the synapse between the inner hair cells and the afferent neurons of the auditory nerve. karger.comtandfonline.com
The primary mechanism proposed for this compound's action in tinnitus is based on the glutamate (B1630785) hypothesis. karger.comnih.gov This hypothesis suggests that cochlear synaptic tinnitus may arise from the excessive or pathological activity of the excitatory neurotransmitter glutamate at the synaptic cleft between inner hair cells and auditory nerve fibers. karger.comnih.govmedresearch.in This overactivity, sometimes termed glutamatergic neurotoxicity or excitotoxicity, can lead to a state of spontaneous depolarization and abnormal neuronal firing, which is perceived as tinnitus. karger.comnih.govncats.io
This compound is characterized as a glutamate receptor antagonist. 1mg.comnih.govijbcp.com Specifically, it acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptors. nih.govmedresearch.inncats.iotandfonline.com By blocking these receptors, this compound is thought to counteract the effects of excessive glutamate, thereby reducing the aberrant neuronal activity that generates the phantom auditory perception of tinnitus. apollopharmacy.in1mg.comncats.io This antagonism is considered a potential way to protect against and possibly repair the neurotoxic effects of glutamate. karger.comtinnitusjournal.com
Numerous clinical studies have been conducted to evaluate the effectiveness of this compound in managing tinnitus, with varied results. These investigations range from randomized controlled trials to single-blind, placebo-controlled studies.
Randomized controlled trials (RCTs) have been conducted to rigorously assess the efficacy of this compound against placebos or other active treatments.
One RCT involving 86 patients with cochlear synaptic tinnitus divided them into four groups: intravenous Caroverine, an intravenous placebo, oral Ginkgo biloba extract, and an oral placebo. nih.govresearchgate.net The study found that a single infusion of Caroverine provided immediate improvement in tinnitus severity in 54.54% of cases. nih.govresearchgate.net However, this improvement was not sustained at the 3-month and 6-month follow-ups. researchgate.net In contrast, Ginkgo biloba showed a sustained improvement in 31.8% of cases at the 6-month follow-up. nih.govresearchgate.net
Table 1: Summary of Randomized Clinical Trials on Caroverine for Tinnitus
| Study | No. of Patients | Intervention Groups | Key Findings | Citation |
|---|
A pivotal single-blind, placebo-controlled study published in 1997 investigated the effect of a single intravenous infusion of Caroverine in 60 patients with cochlear-synaptic tinnitus. nih.govtandfonline.com The results were highly significant, with 63.3% of the 30 patients in the Caroverine group showing an immediate reduction in both subjective and psychoacoustic measures of tinnitus. nih.govkarger.comtandfonline.com In contrast, none of the 30 patients in the placebo group met the criteria for a significant response. nih.govtandfonline.com A follow-up one week later found that the improvement was stable in 48.3% of the initially treated patients. karger.com
However, a subsequent attempt to replicate these findings using the same protocol produced conflicting results. tandfonline.comnih.gov This later open-label pilot study involving 30 patients found no successful treatment outcomes based on patient evaluation, visual analog scale (VAS), or tinnitus matching. tandfonline.com This discrepancy has introduced uncertainty regarding the reproducibility of the initial positive findings. wikipedia.org Another study later observed that a single infusion of Caroverine led to significant improvement in tinnitus severity immediately and at one week, but the effect was not maintained at the four-week and six-month follow-ups. medpulse.in
Table 2: Key Single-Blind / Placebo-Controlled Studies on Caroverine for Tinnitus
| Study | Design | No. of Patients | Key Findings | Citation |
|---|---|---|---|---|
| Denk et al. (1997) | Single-Blind, Placebo-Controlled | 60 (30 Caroverine, 30 Placebo) | 63.3% of the Caroverine group responded immediately vs. 0% in the placebo group. | nih.govkarger.comtandfonline.com |
| Domeisen et al. (1998) | Open-Label Pilot Study (Replication attempt) | 30 | No successful treatment was observed in any patient. | tandfonline.com |
| A 2015 study | Placebo-Controlled | 60 (30 Caroverine, 30 Placebo) | Significant improvement immediately and at 1 week post-infusion, but not sustained at 4 weeks or 6 months. | medpulse.in |
| Kumari & Kumar (2016) | Placebo-Controlled | 50 (25 Caroverine, 25 Placebo) | 64% of patients in the Caroverine group showed a reduction in tinnitus over 90 days, compared to 20% in the placebo group. | ijbcp.com |
Caroverine has been compared with other pharmacological agents used in the management of tinnitus.
A comparative study randomized 60 patients with cochlear synaptic tinnitus to receive either Caroverine or Piracetam. sapub.orgresearchgate.net The Caroverine group received an initial intravenous infusion followed by oral administration for two months, while the Piracetam group received oral medication for the same duration. researchgate.net The study reported that 93.3% of patients in the Caroverine group responded to treatment, showing a statistically significant improvement in the Tinnitus Handicap Inventory (THI) score, particularly for those with moderate to severe tinnitus. sapub.orgresearchgate.net In the Piracetam group, only 13.3% of patients responded, and the improvement was not statistically significant. sapub.orgresearchgate.net
Another study evaluated the effectiveness of this compound and Memantine hydrochloride, another glutamate antagonist, for tinnitus treatment. sapub.org It reported that subjective tinnitus improved in 35.9% of 153 patients treated with this compound and in 55.0% of 20 patients treated with Memantine hydrochloride. sapub.orgresearchgate.net
Cochlear Synaptic Tinnitus
Clinical Efficacy Studies in Tinnitus Management
Assessment Methodologies
The evaluation of this compound's efficacy in treating tinnitus has relied on a combination of subjective and objective measures to capture the multidimensional nature of the condition.
Tinnitus Handicap Inventory (THI): This widely used questionnaire assesses the impact of tinnitus on a patient's quality of life. ijbcp.comsapub.org It is a 25-item survey that explores the functional, emotional, and catastrophic aspects of the patient's experience with tinnitus. sapub.orgmedpulse.in Studies have used the THI to measure changes in tinnitus-related handicap before and after treatment with this compound. ijbcp.comsapub.orgnih.gov For instance, a significant reduction in THI scores was observed in patients treated with caroverine, indicating an improvement in their condition. sapub.orgnih.gov The THI is also used to categorize the severity of tinnitus, ranging from no handicap to a severe handicap. sapub.orgmedpulse.in
Visual Analog Scale (VAS): The VAS is a subjective tool used to quantify tinnitus loudness and annoyance. nih.govtinnitusjournal.comconicet.gov.ar Patients rate their tinnitus perception on a continuous line, typically from 0 (no tinnitus) to 10 (raging tinnitus). tinnitusjournal.com Several studies have demonstrated a reduction in VAS scores in patients treated with caroverine, suggesting a decrease in the perceived intensity of their tinnitus. nih.govtinnitusjournal.com
Psychoacoustic Measurements: These objective tests aim to match the characteristics of the patient's tinnitus. nih.govmedcraveonline.com Tinnitus matching involves adjusting the frequency and loudness of an external sound until it matches the patient's perceived tinnitus. medpulse.innih.gov This method provides a more objective measure of tinnitus characteristics and has been used in clinical trials to evaluate the response to caroverine treatment. nih.govmedcraveonline.com A significant response to therapy in some studies was defined by a reduction in both subjective ratings and psychoacoustic measurements. nih.gov
Table 1: Assessment Methodologies in this compound Tinnitus Research
| Assessment Methodology | Type | Description | Application in Caroverine Studies |
|---|---|---|---|
| Tinnitus Handicap Inventory (THI) | Subjective (Questionnaire) | A 25-item questionnaire evaluating the functional, emotional, and catastrophic impact of tinnitus on a patient's life. sapub.orgmedpulse.in | Used to measure pre- and post-treatment changes in tinnitus handicap and categorize severity. ijbcp.comsapub.orgnih.gov |
| Visual Analog Scale (VAS) | Subjective (Rating Scale) | A scale where patients rate the loudness and annoyance of their tinnitus, typically from 0 to 10. tinnitusjournal.com | Employed to quantify changes in the perceived intensity of tinnitus following caroverine administration. nih.govtinnitusjournal.com |
| Psychoacoustic Measurements | Objective (Audiological Test) | Involves matching the frequency and loudness of an external sound to the patient's perceived tinnitus. medpulse.innih.gov | Utilized to objectively measure tinnitus characteristics and define treatment response. nih.govmedcraveonline.com |
Role in Sensorineural Hearing Loss (SNHL)
This compound has been investigated for its potential role in managing sensorineural hearing loss (SNHL), a condition often associated with tinnitus. ijorl.comijorl.com
The proposed mechanism for caroverine's potential benefit in SNHL is linked to its neuroprotective properties. nih.gov It is believed that glutamatergic excitotoxicity, characterized by an overproduction of free radicals, contributes to damage of the postsynaptic neurons in the cochlea, leading to hearing loss and tinnitus. nih.govkarger.com As a glutamate receptor antagonist, this compound is thought to counteract this excitotoxicity, thereby offering a protective effect on the auditory system. nih.govkarger.com Preclinical studies have suggested that caroverine can protect the inner ear from noise-induced excitotoxicity. karger.com
Clinical studies have explored the impact of caroverine on patients with SNHL. In a study involving patients with sudden sensory hearing loss, intravenous administration of caroverine was associated with a significant therapeutic benefit, particularly when administered within the first two weeks of onset. karger.com Another study on patients with cochlear synaptic tinnitus and SNHL found that a combination therapy including intravenous caroverine resulted in a statistically significant improvement in hearing, as measured by a decrease in the pure-tone average (PTA) of 10 dB or more. ijorl.comijorl.com Some research also indicates that oral caroverine may improve sensory-neural hearing loss during the treatment period for tinnitus. nih.govresearchgate.net
Neuroprotective Effects in SNHL
Potential in Age-Related Hearing Loss (Presbyacusis)
The potential application of this compound has been extended to investigate its effects on age-related hearing loss, or presbyacusis. nih.govkarger.com
Research has suggested that long-term oral administration of caroverine may improve the ability to recognize speech in patients with presbyacusis. karger.com Interestingly, in these studies, pure-tone thresholds were not affected by caroverine, indicating that its mechanism of action may not be related to the cochlear hair-cell-linked amplifiers. karger.com The promising results from initial "proof of concept" studies have prompted the design of further multicenter phase II and phase III trials to further evaluate its efficacy in this patient population. karger.com
Other Inner Ear Diseases
Beyond tinnitus and SNHL, caroverine has been considered for other inner ear diseases. Clinical trials have been designed to investigate its use in conditions such as Meniere's disease and hearing loss resulting from blast injuries. clinicaltrials.gov One study noted that treatment with caroverine was particularly successful in patients with Meniere's disease and sudden hearing loss associated with tinnitus. tinnitusjournal.com
Other Investigational Indications
Caroverine has also been explored for conditions outside of inner ear disorders. For instance, it has been studied in a small clinical trial for individuals with a loss of the sense of smell. wikipedia.org
Cerebrovascular Diseases
Caroverine has been utilized in the management of cerebrovascular diseases. wikipedia.org Its therapeutic potential in this area is linked to its vasodilating and neuroprotective properties. sterisonline.comapollopharmacy.in The drug's ability to act as a calcium channel blocker contributes to the relaxation of smooth muscles in blood vessels, potentially improving cerebral blood flow. apollopharmacy.ingoogle.com Furthermore, its role as a glutamate receptor antagonist may offer neuroprotection by mitigating the excitotoxic damage associated with ischemic events in the brain. apollopharmacy.innih.gov
Research indicates that Caroverine may be beneficial in treating conditions arising from vascular insufficiency in the brain. sterisonline.comnih.gov Clinical use in some European countries has included cerebrovascular diseases as an indication for Caroverine. wikipedia.orgmedkoo.com
Spastic Muscle Conditions
Caroverine is recognized for its efficacy as a spasmolytic agent, particularly in relieving spasms of smooth muscles. ontosight.ai This application is a primary use of the drug in countries like Austria and Switzerland. wikipedia.orgontosight.ai The mechanism underlying its antispasmodic effect is its ability to inhibit calcium influx into smooth muscle cells, which is essential for muscle contraction. ontosight.ai By blocking calcium channels, Caroverine effectively relaxes smooth muscles in various parts of the body, including the gastrointestinal and urinary tracts. sterisonline.comontosight.ai
Clinical applications have demonstrated its utility in treating conditions characterized by painful smooth muscle spasms. sterisonline.comapollopharmacy.in The selective action of Caroverine on smooth muscles, without significant impact on skeletal muscles, makes it a targeted treatment for spasm-related disorders. ontosight.ai
Table 1: Investigated Spastic Muscle Conditions for this compound
| Condition | Therapeutic Rationale | Supporting Evidence |
|---|---|---|
| Gastrointestinal Tract Spasms | Relaxation of intestinal smooth muscle. apollopharmacy.in | Indicated for use in spastic muscle conditions of the gastrointestinal tract. sterisonline.com |
| Urinary Tract Spasms | Antispasmodic effect on the smooth muscles of the urinary system. sterisonline.com | Used for spastic conditions of the urinary tract. sterisonline.com |
Peripheral Vascular Dysfunction
The vasodilatory properties of Caroverine extend to its potential application in peripheral vascular dysfunction. sterisonline.com By acting as a calcium channel blocker, Caroverine can induce relaxation of the smooth muscles in peripheral arteries, which may improve blood flow in the limbs. medchemexpress.com This mechanism is particularly relevant for conditions associated with vasospasm. sterisonline.com
Clinical indications for Caroverine include peripheral artery diseases that are characterized by vasospasm. sterisonline.com Its ability to counteract vasoconstriction suggests a therapeutic role in managing symptoms of certain peripheral vascular disorders. drugbank.com
Olfactory Disorders
Emerging research has explored the potential of Caroverine in treating olfactory disorders. nih.gov A notable study investigated its effects in patients with anosmia (loss of smell). nih.gov This research has suggested that Caroverine, an N-methyl-D-aspartate (NMDA) antagonist, may improve olfactory function. nih.gov
In an open, prospective study, patients with anosmia who received oral Caroverine demonstrated a significantly improved olfactory threshold compared to those treated with zinc sulfate. nih.gov The researchers hypothesized that the neuroprotective effects of Caroverine as a glutamate receptor inhibitor might contribute to this improvement, possibly through a repair mechanism within the olfactory bulb. nih.gov These findings have led to the suggestion that Caroverine could be a potential therapeutic agent for certain types of olfactory dysfunction. researchgate.net However, the authors of the initial study recommended further investigation through double-blind, placebo-controlled trials to confirm these preliminary results. nih.gov
Table 2: Clinical Research on Caroverine for Olfactory Disorders
| Study Type | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Open, prospective study | Anosmic patients | Significantly improved olfactory threshold with Caroverine compared to zinc sulfate. nih.gov | Quint et al. nih.gov |
Pharmacokinetics and Pharmacodynamics in Advanced Research
Pharmacokinetic Profiles in Specialized Tissues
The distribution of Caroverine (B1668455) hydrochloride into specialized tissues such as the inner ear and central nervous system is a critical aspect of its therapeutic application, particularly for inner ear disorders. Studies in animal models have provided detailed insights into the concentration of Caroverine in perilymph, cerebrospinal fluid (CSF), and plasma. karger.comnih.gov
Inner Ear Perilymph Concentrations
Research has demonstrated that local administration of Caroverine to the round window membrane results in significantly higher concentrations in the inner ear perilymph compared to systemic administration. karger.com In a study involving guinea pigs, local application of low-dose (LD) and high-dose (HD) Caroverine resulted in peak perilymph concentrations of 4.3 µg/mL and 18.8 µg/mL, respectively, at 30 minutes post-application. karger.com In contrast, following intravenous (IV) administration, Caroverine in the perilymph was undetectable after 3 hours. karger.com The sustained concentration following local application is likely due to continuous absorption from the application site. karger.com
Cerebrospinal Fluid (CSF) Levels
Following local administration to the round window membrane, Caroverine is detected in the CSF, but at very low levels which become undetectable by 6 hours. karger.com Conversely, intravenous administration leads to a much higher peak concentration in the CSF, which is reached approximately 10 minutes after administration and then declines over time. karger.com Interestingly, after IV administration, there was no statistically significant difference between Caroverine concentrations in the perilymph and the CSF, although perilymph levels appeared to be slightly higher. karger.com This suggests the presence of both a blood-brain and a blood-labyrinth barrier influencing drug distribution. karger.com
Plasma Concentrations
Systemic administration of Caroverine results in plasma concentrations that are consistently higher than those found in the CSF and perilymph. karger.com In contrast, local application on the round window membrane leads to much lower drug concentrations in the plasma. karger.com This highlights a major advantage of local administration: achieving high local drug concentrations in the target tissue (the inner ear) without causing high levels in the blood and CSF, thereby minimizing potential systemic side effects. karger.comnih.gov
Comparative Pharmacokinetics of Administration Routes
Systemic (Intravenous) versus Local (Round Window Membrane) Application
Studies directly comparing intravenous (IV) and local round window membrane (RWM) application have shown dramatic differences in perilymph concentrations. Local administration achieves substantially higher levels of Caroverine in the perilymph than IV injection. karger.com The peak perilymph concentrations in both low-dose and high-dose local application groups were significantly greater than those observed in the IV group. karger.com This is attributed to the direct diffusion of the low-molecular-weight Caroverine across the RWM. karger.com
Pharmacodynamic Endpoints and Biomarkers
In the advanced study of caroverine hydrochloride, specific pharmacodynamic endpoints and biomarkers are crucial for quantifying its physiological and therapeutic effects. These measures provide objective evidence of the compound's interaction with the auditory system and help to establish a clear link between its molecular mechanism and clinical results.
Measurement of Auditory Brainstem Responses (ABR)
Auditory Brainstem Response (ABR) is a key electrophysiological test used to assess the functional integrity of the auditory pathway from the cochlea to the brainstem. In preclinical research, ABR measurements are instrumental in evaluating the otoneurological effects of compounds like caroverine.
A significant body of research has utilized ABR to measure the effects of caroverine on cochlear function, particularly following different methods of administration in animal models. karger.comnih.govresearchgate.net In studies on guinea pigs, ABR was measured to evaluate changes in auditory function after both systemic and local (transtympanic) application of this compound. karger.comnih.gov Researchers recorded ABR thresholds before and at various intervals after drug administration to quantify any shifts in hearing. karger.com
One key study demonstrated a direct relationship between the concentration of caroverine in the inner ear's perilymph and changes in ABR thresholds. karger.com Following a high-dose local application to the round window membrane, the peak concentration of caroverine in the perilymph coincided with the greatest shift in ABR thresholds. karger.com As the drug concentration in the perilymph decreased over time, the hearing thresholds began to recover. karger.com The effects on hearing were found to be transient and fully reversible within 24 hours of local application. nih.gov These findings highlight ABR as a critical tool for quantifying the dose-dependent and time-dependent physiological effects of caroverine on the auditory system. karger.com The use of ABR has also been noted in clinical studies to rule out retrocochlear issues in patients being treated for tinnitus. tinnitusjournal.com
Table 1: Correlation of Perilymph Caroverine Concentration with ABR Threshold Shift in Guinea Pigs
| Time Post-Administration | Perilymph Caroverine Concentration | ABR Threshold Shift (at 20 kHz) |
|---|---|---|
| 30 Minutes | Peak Concentration | Maximum Shift |
| 3 Hours | Markedly Decreased | Partial Recovery |
| 6 Hours | Further Decreased | Continued Recovery |
| 24 Hours | Minimal/Undetectable | Full Recovery |
This table is an illustrative summary based on findings described in a study by Duan et al. (2003). karger.com
Correlation of Molecular Effects with Clinical Outcomes
The clinical efficacy of this compound, particularly in the context of inner ear disorders like tinnitus, is directly linked to its molecular mechanism of action. apollopharmacy.innih.gov Caroverine is a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors. medchemexpress.comtargetmol.commedchemexpress.com It also functions as a calcium channel blocker. apollopharmacy.insterisonline.comdrugbank.com
The leading hypothesis for certain types of tinnitus, known as cochlear-synaptic tinnitus, involves glutamatergic excitotoxicity. nih.govresearchgate.net This theory posits that excessive glutamate activity at the synapse between the inner hair cells and afferent neurons can lead to the perception of tinnitus. nih.govijbcp.com By blocking NMDA and AMPA receptors, caroverine is thought to counteract this overactivity, thereby reducing the tinnitus signal. apollopharmacy.innih.govnih.gov
Clinical studies have been designed to test this correlation by measuring tinnitus improvement following caroverine administration. A notable placebo-controlled, single-blind study investigated the effect of a single intravenous infusion of caroverine in patients with cochlear-synaptic tinnitus. nih.gov The results showed a statistically significant improvement in the treatment group compared to the placebo group. nih.gov Specifically, 63.3% of patients who received caroverine experienced a reduction in tinnitus loudness and showed improvement in psychoacoustic measurements immediately after the infusion, whereas no patients in the placebo group met the criteria for success. nih.govlupinepublishers.com One week later, 43.3% of the caroverine group maintained a significant positive response. nih.gov
Another clinical study involving 50 patients with sensorineural tinnitus found that 64% of patients treated with caroverine experienced a reduction in tinnitus over a 90-day period, compared to a 20% improvement in the placebo group. ijbcp.com These findings provide clinical evidence supporting the link between caroverine's molecular action as a glutamate antagonist and its therapeutic effect on tinnitus. nih.govijbcp.com
Table 2: Summary of Clinical Trial Outcomes for Caroverine in Tinnitus Treatment
| Study | Number of Patients (Caroverine Group) | Key Molecular Target | Clinical Outcome Metric | Response Rate (Caroverine Group) | Response Rate (Placebo Group) | Citation |
|---|---|---|---|---|---|---|
| Denk et al. (1997) | 30 | NMDA/AMPA Receptors | Subjective rating and psychoacoustic measurement | 63.3% (immediate) | 0% | nih.govnih.gov |
| Kumari & Kumar (2016) | 25 | Glutamate Receptors | Tinnitus Handicap Inventory (THI) scoring | 64% (after 90 days) | 20% | ijbcp.com |
Advanced Research Methodologies and Analytical Approaches
In Vitro and Ex Vivo Models
In vitro and ex vivo models provide a controlled environment to dissect the specific molecular interactions of Caroverine (B1668455) hydrochloride with cells and tissues, independent of systemic physiological effects.
Entire and vital cochlear explants are a fundamental tool in hearing research, allowing for the investigation of the cellular and molecular mechanisms within the inner ear. nih.gov These models, often derived from neonatal rats or mice, preserve the complex architecture of the organ of Corti, enabling the study of interactions between hair cells, spiral ganglion neurons, and supporting cells. nih.govbiorxiv.org Organotypic cultures of the cochlea are instrumental in studying damage paradigms and the effects of therapeutic interventions on the inner ear structures. biorxiv.org
These culture systems are particularly valuable for assessing the effects of ototoxic drugs and for screening compounds that may offer protection against hair cell loss. nih.govportico.org For instance, such models are used to detect the generation of reactive oxygen species in response to ototoxicants. tinnitusjournal.com While Caroverine's protective effects against excitotoxicity are well-established in other models, cochlear explant cultures represent a key methodology for directly observing its potential to prevent the neuronal degeneration and hair cell loss that result from excessive glutamate (B1630785) exposure. nih.govresearchgate.net
The pharmacological effects of Caroverine hydrochloride have been characterized using various isolated tissue preparations. These ex vivo models allow researchers to study the compound's direct effects on neuronal and muscular tissues. For example, in rat isolated aorta preparations, Caroverine has been shown to markedly suppress contractions induced by potassium chloride. medchemexpress.com Further studies using the rat hindquarter preparation demonstrated that Caroverine inhibits the pressor response to both potassium chloride and noradrenaline. medchemexpress.com
Microiontophoretic techniques have been employed in guinea pigs to test Caroverine's action directly on the subsynaptic membrane of cochlear afferents. nih.gov This precise method revealed that Caroverine selectively and reversibly antagonized the membrane depolarization caused by the neurotransmitter agonist glutamate, without affecting the response to acetylcholine. nih.gov This research on isolated neuronal targets within the cochlea was critical in identifying Caroverine as a selective glutamate receptor antagonist. nih.gov
Research has firmly established this compound as a multifaceted ion channel modulator, primarily targeting ionotropic glutamate receptors. targetmol.com It acts as a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors. medchemexpress.comncats.iomedkoo.comdcchemicals.commedchemexpress.com Its mechanism is described as dual, functioning as a competitive AMPA receptor antagonist at lower concentrations and as a non-competitive NMDA receptor antagonist at higher concentrations. nih.govnih.govresearchgate.net
In addition to its effects on glutamate receptors, Caroverine is also recognized as an N-type calcium channel blocker. ncats.ionih.govpatsnap.com This blockade of calcium influx contributes to the reduction of cellular excitability and provides a basis for its spasmolytic and neuroprotective actions. patsnap.comsterisonline.com The compound's ability to antagonize glutamate receptors is considered central to its neuroprotective competence, as glutamate is a primary mediator of neurotoxicity in the central nervous system. nih.gov
Table 1: Documented Receptor and Ion Channel Activity of this compound
| Receptor/Ion Channel | Type of Action | Effect | Supporting Evidence |
|---|---|---|---|
| AMPA Receptor | Competitive Antagonist | Blocks glutamate binding, reducing excitotoxicity. nih.govnih.gov | Microiontophoretic experiments in guinea pig cochlea. nih.govkarger.com |
| NMDA Receptor | Non-competitive Antagonist | Blocks ion flow, preventing excessive calcium influx. ncats.iopatsnap.com | In vitro and in vivo electrophysiological studies. nih.govnih.gov |
| N-Type Calcium Channel | Blocker | Reduces calcium entry into neurons, decreasing excitability. ncats.iosterisonline.com | Pharmacological assays on isolated tissue preparations. ncats.iopatsnap.com |
Isolated Neuronal Preparations
In Vivo Animal Models
In vivo animal models are indispensable for understanding the physiological and therapeutic effects of this compound in a complex, living system, particularly for conditions like excitotoxic damage and noise-induced hearing loss.
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key factor in many neurodegenerative disorders. nih.gov Animal models using kainic acid, a potent analogue of glutamate, are widely employed to simulate this process. nih.gov Kainic acid administration leads to the overactivation of glutamate receptors, causing neuronal membrane depolarization, massive calcium ion influx, and subsequent neuronal death, particularly in limbic structures like the hippocampus. nih.gov
Intense sound stimulation or ischemia can trigger a similar cascade of excessive glutamate release from inner hair cells, leading to excitotoxic damage to postsynaptic afferent nerve terminals in the cochlea. portico.orgresearchgate.net Caroverine's demonstrated role as a potent antagonist of both NMDA and AMPA receptors positions it as a prime candidate for providing neuroprotection in such excitotoxic conditions. portico.orgnih.gov Its ability to block the receptors central to the excitotoxic cascade is the basis for its proposed therapeutic efficacy in glutamate-induced disorders. nih.gov
The protective effects of this compound against noise-induced hearing loss (NIHL) have been investigated in several animal models. nih.govnih.gov The underlying mechanism for this protection is linked to Caroverine's ability to counteract glutamate excitotoxicity and oxidative stress, which are known consequences of exposure to intense noise. nih.govmedchemexpress.com
In a key study using a rat model, continuous, low-dose subcutaneous administration of Caroverine via an osmotic pump was shown to significantly protect the cochlea from impulse noise trauma. medchemexpress.comnih.gov Both physiological and morphological assessments confirmed the attenuation of hearing loss. nih.govmedchemexpress.com
Another significant research approach has utilized guinea pig models, where Caroverine was applied locally to the round window membrane of the cochlea. nih.govkarger.com This method allows for high concentrations of the drug in the inner ear fluids, avoiding systemic side effects. karger.com Results showed that Caroverine could significantly reduce hearing impairment following noise trauma, with the most significant effect observed when the treatment was administered one hour after the noise exposure. nih.govresearchgate.net
Table 2: Summary of Key Findings in Animal Models of Noise-Induced Hearing Loss
| Animal Model | Administration Route | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Subcutaneous (osmotic pump) | Attenuated impulse noise-induced hearing loss; provided significant protection to the cochlea. | medchemexpress.comnih.govmedchemexpress.com |
| Guinea Pig | Local application to round window membrane | Significantly decreased hearing impairment after noise trauma, particularly when applied 1 hour post-exposure. | nih.govresearchgate.net |
Noise-Induced Hearing Loss Models
Advanced Analytical Techniques for Compound Quantification and Interaction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of this compound in various matrices, including pharmaceutical bulk material, commercial tablets, and biological fluids like plasma and perilymph. nih.govwalshmedicalmedia.com This method offers high resolution and sensitivity, making it ideal for pharmacokinetic studies and quality control assays. walshmedicalmedia.comkarger.com
A validated reverse-phase HPLC (RP-HPLC) method has been developed for determining caroverine in bulk and tablet forms. walshmedicalmedia.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution, with detection typically performed using a UV detector. walshmedicalmedia.com Such methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure specificity, accuracy, precision, and linearity over a defined concentration range. walshmedicalmedia.com
In bioanalytical applications, HPLC has been used to measure caroverine concentrations in guinea pig plasma, cerebrospinal fluid (CSF), and perilymph to understand its distribution and pharmacokinetics, particularly concerning its application in inner ear disorders. karger.com These studies demonstrate the ability of HPLC to quantify the drug at low concentrations (ng/mL), which is essential for correlating drug levels with physiological effects. karger.com The limit of quantification for caroverine in biological samples like plasma and perilymph has been reported to be as low as 10 ng/ml. karger.com
| Parameter | Method for Pharmaceutical Formulations walshmedicalmedia.com | Method for Biological Fluids (Perilymph, CSF, Plasma) karger.com |
|---|---|---|
| Stationary Phase (Column) | Shimpack CLC-ODC (C18) | Not explicitly stated, but likely a C18 column |
| Mobile Phase | Acetonitrile and Buffer Solution (30:70), pH 4.9 | Not explicitly stated |
| Flow Rate | 1 mL/min | Not explicitly stated |
| Detection | UV at 225 nm | UV detection |
| Linearity Range | 2-150 µg/mL | 10 ng/mL - 9.6 µg/mL (calibration range) |
| Limit of Detection (LOD) | 0.068 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.201 µg/mL | 10 ng/mL |
| Internal Standard | Not specified | Flunitrazepam |
Spectrophotometry provides a simple, rapid, and cost-effective alternative to chromatography for quantifying this compound in pure and pharmaceutical dosage forms. These methods are typically based on direct measurement of UV absorbance or the formation of a colored charge-transfer complex between caroverine and an electron-accepting reagent.
One direct method involves measuring the absorbance of caroverine in an ethanol (B145695) solution at its maximum absorption wavelength (λmax) of 304 nm. A more common approach involves derivatization. Caroverine, acting as an n-electron donor, reacts with various π-acceptors to form intensely colored complexes that absorb light in the visible region. Reagents used for this purpose include 7,7,8,8-Tetracyanoquinodimethane (TCNQ), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil. For instance, the complex with DDQ produces a color with a λmax at 570 nm. Another method involves the reduction of the Folin-Ciocalteu phenol (B47542) reagent by caroverine in an alkaline medium, which produces a stable blue-colored chromogen with a λmax at 740 nm. These methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control analysis.
| Method Type | Reagent/Solvent | Wavelength (λmax) | Linearity Range | Reference |
|---|---|---|---|---|
| Direct UV | Ethanol | 304 nm | 0.5-18 µg/mL | nih.gov |
| Charge-Transfer Complex | 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 525 nm | 1-35 µg/mL | nih.gov |
| Charge-Transfer Complex | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 570 nm | Not specified | medchemexpress.com |
| Charge-Transfer Complex | Chloranil | 560 nm | 2-30 µg/mL | googleapis.com |
| Reduction Reaction | Folin-Ciocalteu Reagent | 740 nm | 2-28 µg/mL | drugbank.com |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), represents a powerful and highly sensitive technique for the bioanalysis of pharmaceuticals like this compound. lcms.czveedalifesciences.com This approach offers superior selectivity and lower detection limits compared to HPLC with UV detection, making it the gold standard for pharmacokinetic and drug metabolism studies where analytes are often present at very low concentrations in complex biological matrices. lcms.czveedalifesciences.com
The principle of LC-MS/MS involves separating the analyte from matrix components using LC, followed by ionization and detection using tandem mass spectrometry. The mass spectrometer can be set to monitor specific parent-to-daughter ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and minimizes interference from endogenous substances. lcms.cz
While detailed, published LC-MS/MS methods for caroverine are not abundant, the application of this technology is standard for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. veedalifesciences.comnih.gov The technique's high sensitivity allows for accurate quantification of both the parent drug and its metabolites from small sample volumes of plasma, blood, or tissue, which is critical for constructing a comprehensive pharmacokinetic profile. lcms.cznih.gov
The patch-clamp technique is a fundamental electrophysiological tool for studying the effects of compounds like this compound on ion channels and receptors at the cellular level. It offers unparalleled resolution, allowing for the measurement of ionic currents through single channels or across the entire cell membrane. This technique has been instrumental in characterizing caroverine's mechanism of action as a glutamate receptor antagonist and calcium channel blocker. targetmol.comnih.gov
There are several patch-clamp configurations, with the whole-cell mode being the most common for studying drug effects. In the voltage-clamp configuration, the cell's membrane potential is held constant by the amplifier, allowing for the direct measurement of ionic currents that flow in response to receptor activation or changes in membrane potential. This mode is used to study how caroverine blocks currents mediated by NMDA and AMPA receptors when they are activated by their agonist, glutamate. It can also quantify the blockade of voltage-gated calcium channels.
In the current-clamp configuration, the current injected into the cell is controlled, and changes in the membrane potential are measured. This allows researchers to investigate how caroverine affects a neuron's excitability, such as its ability to fire action potentials. By demonstrating a reduction in excitatory postsynaptic potentials (EPSPs) or a change in the firing threshold, this technique provides direct evidence of caroverine's modulatory effects on neuronal function. Microiontophoretic experiments, a related technique, have confirmed that caroverine acts as a specific and reversible antagonist at NMDA and AMPA receptors in cochlear afferents. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Molecular Targets
While the primary mechanisms of caroverine (B1668455) hydrochloride are understood to involve the antagonism of glutamate (B1630785) receptors and blockade of calcium channels, ongoing research seeks to uncover a broader spectrum of molecular interactions that may contribute to its therapeutic effects. patsnap.comwikipedia.org
Initial research has primarily focused on caroverine's role as a competitive and reversible antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors. karger.commedchemexpress.commedchemexpress.com This activity is central to its neuroprotective effects, particularly in the context of excitotoxicity, a pathological process implicated in various neurological and auditory disorders. karger.comkarger.comnih.gov However, the full extent of its receptor-binding profile is still under investigation. Future studies will likely employ advanced screening techniques to identify other potential receptor targets within the central and peripheral nervous systems. Understanding these broader interactions could reveal novel therapeutic applications for caroverine hydrochloride and provide a more comprehensive understanding of its pharmacological profile. The compound's multifaceted nature, which also includes antioxidant properties, suggests that its mechanism of action may be more complex than initially thought. patsnap.com
The established neuroprotective properties of this compound, primarily linked to its glutamate receptor antagonism, have opened avenues for its investigation in a range of neurological disorders beyond its current use in tinnitus and cerebrovascular conditions. wikipedia.orgapollopharmacy.insterisonline.com Excitotoxicity, a process where excessive glutamate stimulation leads to neuronal damage, is a common pathological pathway in many acute and chronic neurological diseases. nih.gov
Research indicates that caroverine's ability to mitigate excitotoxicity could be beneficial in conditions such as:
Stroke: By blocking the damaging cascade initiated by excessive glutamate release during an ischemic event, caroverine may help protect brain tissue. nih.govapollopharmacy.in
Neurodegenerative Diseases: Conditions where oxidative stress and abnormal neuronal firing are implicated could be potential targets for caroverine's antioxidant and receptor-antagonist properties. patsnap.com
Noise-Induced Hearing Loss: Studies suggest that caroverine can protect the inner ear from the excitotoxic damage caused by loud noise exposure. karger.commedchemexpress.com
Further preclinical and clinical studies are warranted to explore the efficacy of this compound in these and other neurological conditions.
Investigation of Broader Receptor Interactions
Optimization of Delivery Systems for Enhanced Efficacy and Reduced Systemic Effects
A significant focus of future research is the development of advanced drug delivery systems for this compound. The goal is to maximize its concentration at the target site, thereby enhancing therapeutic efficacy while minimizing systemic exposure and potential side effects.
Systemic administration of this compound can lead to widespread distribution throughout the body, which may not be optimal for treating localized conditions like tinnitus. karger.com Consequently, researchers are actively exploring local delivery methods to the inner ear. Intratympanic administration, which involves delivering the drug directly to the middle ear for diffusion through the round window membrane into the inner ear, is a promising approach. karger.comnih.gov Studies in animal models have shown that local application of caroverine results in significantly higher concentrations in the perilymph (the fluid of the inner ear) compared to systemic administration, with minimal levels in the blood and cerebrospinal fluid. karger.comresearchgate.net This targeted approach could prove to be both safer and more effective for treating inner ear disorders related to excitotoxicity. karger.com
The application of nanotechnology offers a sophisticated strategy to overcome the challenges of drug delivery to the inner ear. nih.gov Researchers are investigating the use of nano-sized carriers to improve the non-invasive, oto-topical delivery of caroverine. nih.govresearchgate.net
Recent studies have explored the development of:
Nano elastic vesicles (EVs) nih.govresearchgate.net
Phosphatidylcholine-based liquid crystalline nanoparticles (PC-LCNPs) nih.govresearchgate.net
These formulations are designed to enhance the permeation of caroverine across the tympanic membrane. nih.gov In vitro and ex vivo studies have demonstrated the potential of these nanosystems to increase the drug's payload and flux across the membrane. researchgate.net
Table: Comparison of Nanoparticle Formulations for Caroverine Delivery
| Formulation | Drug Payload | Cumulative Drug Flux (µg/cm²) | Key Finding |
|---|---|---|---|
| Nano elastic vesicles (EVs) | 0.25% | 250 ± 45 | - |
| Phosphatidylcholine-based liquid crystalline nanoparticles (PC-LCNPs) | 1% | 699.58 ± 100 | Showed significant superiority in drug payload and permeation efficiency. researchgate.net |
The results indicate that PC-LCNPs, in particular, show promise as an effective carrier for non-invasive oto-topical delivery of caroverine. researchgate.net Further research into these and other nanotechnology-based formulations is expected to lead to more efficient and targeted treatment options.
Targeted Inner Ear Delivery Strategies
Combination Therapies with this compound
Investigating the synergistic effects of this compound when used in combination with other therapeutic agents is another promising research avenue. This approach may lead to enhanced treatment efficacy and address the multifaceted nature of conditions like tinnitus.
A randomized controlled clinical study explored the efficacy of combination therapy involving caroverine and Ginkgo biloba extract for the treatment of cochlear synaptic tinnitus. researchgate.net The study found that the combination therapy was more effective in reducing the handicap of moderate tinnitus compared to either treatment alone. researchgate.net Another study suggested that after an initial intravenous infusion of caroverine to reduce severe tinnitus, subsequent treatment with Ginkgo biloba could provide sustained relief. researchgate.net
Future research will likely explore other combination therapies, potentially pairing this compound with agents that have complementary mechanisms of action, such as other neuroprotective agents, anti-inflammatory drugs, or therapeutics that target different aspects of inner ear pathology.
Synergistic Effects with Other Neuroprotective Agents
Emerging research is exploring the potential benefits of combining this compound with other neuroprotective agents to enhance therapeutic outcomes. sterisonline.com Caroverine itself possesses neuroprotective properties, acting as a non-competitive NMDA receptor antagonist, a calcium channel blocker, and an AMPA/kainate receptor modulator. sterisonline.comresearchgate.net Its antioxidant properties, particularly its ability to scavenge hydroxyl radicals, further contribute to its neuroprotective profile. researchgate.net
One notable area of investigation is the combination of caroverine with Ginkgo biloba. nih.govresearchgate.net Ginkgo biloba is a plant extract known for its antioxidant and vascular smooth muscle relaxant properties, which may alleviate tinnitus by improving microcirculation to cochlear hair cells. nih.gov The rationale behind this combination is to leverage the distinct but complementary mechanisms of action of both compounds to achieve a greater therapeutic effect. Caroverine targets glutamate receptor-mediated excitotoxicity, while Ginkgo biloba addresses vascular and oxidative stress-related damage. sterisonline.comnih.gov
Clinical Investigation of Combination Regimens
Clinical studies have been undertaken to evaluate the efficacy of this compound in combination with other agents, most notably Ginkgo biloba, for the treatment of tinnitus. nih.govresearchgate.net
A prospective, observational study compared the efficacy of caroverine monotherapy, Ginkgo biloba with caroverine, and betahistine (B147258) monotherapy in 72 patients with moderate tinnitus over a 12-week period. nih.gov The combination therapy group demonstrated the most significant reduction in tinnitus severity as measured by the Tinnitus Handicap Inventory (THI), Tinnitus Functional Index (TFI), and Visual Analog Scale (VAS) scores. nih.gov
Another randomized controlled study involving 86 patients with cochlear synaptic tinnitus compared the effects of intravenous caroverine, oral Ginkgo biloba extract, and placebos. researchgate.netindexcopernicus.com The findings suggested that while a single infusion of caroverine provided immediate relief, its effects were not always sustained. researchgate.net Conversely, Ginkgo biloba showed a more gradual but sustained improvement over a 6-month follow-up period. researchgate.net This has led to the suggestion that a combination approach—initiating treatment with intravenous caroverine for rapid symptom reduction, followed by a course of oral Ginkgo biloba for long-term maintenance—could provide better outcomes for patients. researchgate.net
| Study | Combination Agent | Patient Population | Key Findings | Citation |
|---|---|---|---|---|
| Prospective, Observational Study | Ginkgo Biloba | 72 patients with moderate tinnitus | The combination of caroverine and Ginkgo biloba was the most effective in reducing tinnitus handicap compared to either caroverine or betahistine alone. | nih.gov |
| Randomised Controlled Study | Ginkgo Biloba Extract | 86 patients with cochlear synaptic tinnitus | Caroverine infusion provided immediate improvement (54.54% of cases), while Ginkgo biloba provided sustained improvement (31.8% of cases) at 6-month follow-up. A combination therapy approach was suggested. | researchgate.net |
Personalized Medicine Approaches
The variability in patient response to this compound has highlighted the need for personalized medicine strategies to optimize its therapeutic use.
Identification of Biomarkers for Treatment Response
The identification of reliable biomarkers is a key goal in personalizing this compound therapy. Research in this area is focused on discovering molecular signatures that can predict a patient's response to the drug. ace-therapeutics.com This involves the use of advanced multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, to analyze patient samples. ace-therapeutics.com The aim is to identify specific genes, proteins, or metabolites that correlate with treatment success. ace-therapeutics.com While specialized biomarker analysis services are being utilized to support this research in the context of tinnitus, specific, validated biomarkers for this compound treatment response have not yet been established. ace-therapeutics.com
Pharmacogenomic Studies
Pharmacogenomic research, which studies how a person's genes affect their response to drugs, is a crucial component of personalized medicine. As of now, there is a notable lack of specific pharmacogenomic studies focused on this compound. The DrugBank database indicates that information on the pharmacogenomic effects of caroverine is not available. drugbank.com This represents a significant gap in the understanding of the compound and a vital avenue for future research. Such studies could help explain the observed variability in patient responses and guide the development of genetically-informed treatment protocols.
Long-term Efficacy and Safety Profile Research
Understanding the long-term effects of this compound is critical for its clinical application, particularly for chronic conditions.
Extended Follow-up Studies
Several studies have included extended follow-up periods to assess the long-term efficacy of this compound, with mixed results. A study comparing caroverine to betahistine found that the therapeutic response to a single intravenous infusion of caroverine was significant up to 4 weeks but was not maintained at the 12-week follow-up. ijbcp.com Similarly, a study investigating a single infusion of caroverine for tinnitus reported that while 54.54% of patients showed immediate improvement, this effect was not sustained at 3-month and 6-month follow-ups. researchgate.net
In contrast, a proof-of-concept study involving the oral long-term administration of caroverine for presbyacusis (age-related hearing loss) showed a gradual improvement in speech recognition over a 4 to 6-month period. karger.com A quasi-experimental study on oral caroverine for tinnitus concluded that further studies are necessary to determine its efficacy in long-term use. nih.gov These divergent findings underscore the need for more extensive and methodologically robust long-term studies to clarify the sustained benefits of this compound across different conditions and administration routes.
| Study Focus | Follow-up Duration | Key Findings | Citation |
|---|---|---|---|
| Subjective Tinnitus (IV Caroverine vs. Betahistine) | 12 weeks | Response to caroverine was significant up to 4 weeks but not at 12 weeks. | ijbcp.com |
| Cochlear Synaptic Tinnitus (IV Caroverine) | 3 and 6 months | Immediate improvement in 54.54% of cases was not sustained at 3 and 6 months. | researchgate.net |
| Presbyacusis (Oral Caroverine) | 4 to 6 months | Gradual and significant improvement in speech recognition. | karger.com |
| Tinnitus (Oral Caroverine) | 90 days | Reduced mild cochlear synaptic tinnitus; further studies on long-term use are needed. | nih.gov |
Real-World Evidence Generation
Real-world evidence (RWE) plays a crucial role in complementing data from traditional randomized controlled trials (RCTs) by providing insights into how a treatment performs in routine clinical practice across diverse patient populations. For this compound, real-world evidence generation has been primarily focused on its application in the management of tinnitus, often through observational studies and comparative clinical trials rather than large-scale electronic health record analyses.
These studies generate valuable data on effectiveness, patient-reported outcomes, and comparative efficacy against other treatments. The primary sources of RWE for this compound are prospective observational studies and quasi-experimental trials that reflect real-world clinical settings. nih.govdoaj.org
Detailed Research Findings
Several studies have compared this compound with other agents used for tinnitus, providing a body of real-world evidence on its clinical utility. These investigations typically use patient-reported outcome measures such as the Tinnitus Handicap Inventory (THI), Tinnitus Functional Index (TFI), and Visual Analog Scale (VAS) to assess changes in tinnitus severity and its impact on quality of life. nih.govdoaj.org
A quasi-experimental study evaluated the effect of oral Caroverine in patients with mild cochlear synaptic tinnitus. doaj.org The results showed a significant improvement in the Tinnitus Case History Questionnaire score and a notable decrease in the THI score after 90 days of treatment. doaj.org Another comparative study assessed Caroverine against Piracetam for cochlear synaptic tinnitus, finding that a significantly higher percentage of patients in the Caroverine group (93.3%) responded to treatment compared to the Piracetam group (13.3%), as measured by a reduction in the THI score. sapub.org
Further observational research compared the efficacy of Caroverine alone, Caroverine combined with Ginkgo biloba, and Betahistine in patients with moderate tinnitus. nih.gov This study found that the combination of Caroverine and Ginkgo biloba resulted in the most significant reduction in THI, TFI, and VAS scores over a 12-week period. nih.gov Another study comparing Caroverine with Betahistine concluded that both drugs were effective in reducing the handicap of subjective tinnitus, though the response to Caroverine was more significant in the initial four weeks. ijbcp.com
These studies, while not large-scale registry-based RWE, form a critical part of the evidence base for this compound, demonstrating its effectiveness in specific patient populations and clinical contexts.
Interactive Data Table: Comparative Real-World Studies of Caroverine for Tinnitus
| Study Comparison | Patient Group | Key Outcome Measures | Summary of Findings | Citations |
| Caroverine vs. Piracetam | 60 patients with cochlear synaptic tinnitus | Tinnitus Handicap Inventory (THI) Score | The Caroverine group showed a 93.3% response rate, with a significant reduction in THI score compared to a 13.3% response rate in the Piracetam group. | sapub.org |
| Caroverine vs. Betahistine | 60 patients with subjective tinnitus | Tinnitus Handicap Inventory (THI) Score | Both drugs were found to be efficacious. The response to Caroverine was significant up to 4 weeks, while Betahistine's response was significant for up to 12 weeks. | ijbcp.com |
| Caroverine vs. Caroverine + Ginkgo biloba vs. Betahistine | 72 patients with moderate tinnitus | THI, Tinnitus Functional Index (TFI), Visual Analog Scale (VAS) | The combination of Caroverine with Ginkgo biloba was the most effective in reducing THI, TFI, and VAS scores over 12 weeks. | nih.gov |
| Oral Caroverine vs. Standard of Care | 60 patients with tinnitus | THI, VAS, Tinnitus Case History Questionnaire | Oral Caroverine was found to be better than the usual standard of care in reducing mild cochlear synaptic tinnitus. | doaj.org |
Ethical Considerations in Neuropharmacological Research
The development and study of neuropharmacological agents like this compound are governed by a stringent set of ethical principles designed to protect research participants. nih.gov The unique nature of neurological and psychiatric conditions necessitates careful consideration of ethical issues at every stage of research. numberanalytics.comconsensus.app
The ethical framework for clinical research is built on several key principles, including social value, scientific validity, fair participant selection, a favorable risk-benefit ratio, independent review, informed consent, and respect for participants. nih.gov These principles are paramount in neuropharmacology, where interventions can alter brain chemistry and function. numberanalytics.com
Informed Consent in Vulnerable Populations Informed consent is a cornerstone of ethical research, ensuring that participants have a comprehensive understanding of a study's purpose, procedures, potential risks, and benefits before deciding to enroll. ahajournals.orglindushealth.com In neuropharmacological research, obtaining informed consent can be complex, particularly when studying populations with cognitive impairments or psychiatric conditions that may affect decision-making capacity. numberanalytics.comnih.gov Researchers must implement rigorous processes to ensure that consent is voluntary, informed, and clearly communicated in a way that is understandable to the patient or their legally authorized representative. numberanalytics.comnumberanalytics.com For individuals incapable of giving informed consent, research should only proceed if it has a likelihood of benefit for them or the group they represent, cannot be performed with consenting individuals, and involves minimal risk and burden. nih.gov
Fairness in Patient Selection The principle of justice in research ethics dictates that the selection of study participants must be fair and equitable. numberanalytics.com Researchers must ensure that participants are selected based on scientific objectives, not because of their vulnerability or privilege. nih.govnih.gov This involves establishing clear and scientifically justified inclusion and exclusion criteria. numberanalytics.com It is ethically imperative to avoid targeting vulnerable populations for high-risk research while also ensuring that groups who could benefit from a new therapy are not unfairly excluded from participation. lindushealth.comopenaccessjournals.com Promoting diversity in clinical trials is essential to ensure that the findings are applicable to a broad population. lindushealth.comopenaccessjournals.com
Balancing Therapeutic Potential and Risks A fundamental ethical obligation in clinical research is to ensure a favorable risk-benefit ratio. nih.govconsensus.app The potential benefits of a new neuropharmacological intervention, both to the individual participant and to society, must outweigh the potential risks. ahajournals.orgopenaccessjournals.com Researchers must meticulously identify and minimize all potential risks. ahajournals.org This balance is particularly delicate in neuropharmacology, where interventions may have profound effects. numberanalytics.com The therapeutic potential of a compound to alleviate debilitating neurological symptoms must be carefully weighed against any known or potential risks. frontiersin.orgfrontiersin.org Independent review boards play a critical role in evaluating this balance to protect the welfare of research participants. consensus.app
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize Caroverine hydrochloride’s dual antagonism of NMDA and AMPA receptors?
- Methodology :
- Receptor Binding Assays : Competitive radioligand displacement studies using [³H]MK-801 (for NMDA receptors) and [³H]AMPA (for AMPA receptors) to quantify affinity (Ki) .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure inhibition of glutamate-induced currents, with IC50 calculations .
- Calcium Flux Assays : Fluorometric detection (e.g., Fura-2 AM) in neuronal cultures to confirm calcium channel blockade .
Q. Which preclinical models are optimal for studying Caroverine’s otoprotective effects?
- Models :
- Noise-Induced Hearing Loss (NIHL) : Rats exposed to 120 dB impulse noise, with Caroverine administered via round window membrane (RWM) infusion (10 µL, 1 mM solution). Outcomes: Auditory brainstem response (ABR) thresholds and cochlear histology .
- Excitotoxicity Protection : Guinea pig cochlea explants treated with glutamate agonists (e.g., kainic acid) to assess Caroverine’s suppression of synaptic damage .
Q. What are the standard pharmacokinetic parameters for Caroverine in rodent studies?
- Protocol :
- Administration : Intraperitoneal (10 mg/kg) or local RWM delivery (1 mM solution).
- Bioavailability : Plasma and perilymph sampling via LC-MS/MS to determine half-life (t½ ~2–3 hours) and tissue distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in Caroverine’s antioxidant efficacy across studies?
- Analysis Framework :
- Lipid Peroxidation Assays : Compare suppression of malondialdehyde (MDA) in liposomal membranes (in vitro) vs. in vivo models (e.g., noise-exposed cochlea). Note species-specific differences in redox pathways .
- Dose-Response Correlation : Low-dose regimens (e.g., 1 mg/kg/day for 14 days) show better otoprotection than acute high doses, suggesting time-dependent antioxidant effects .
Q. What considerations are critical for designing clinical trials testing Caroverine for cochlear synaptic tinnitus?
- Trial Design :
- Blinding : Single-blind randomization (e.g., placebo vs. 20 mg/day Caroverine for 8 weeks) .
- Outcome Measures : Tinnitus Handicap Inventory (THI) scores, ABR thresholds, and fMRI to assess central auditory pathway modulation .
- Ethics : Include exclusion criteria for confounding factors (e.g., Ménière’s disease) and monitor for hypotension due to calcium blockade .
Q. How does Caroverine’s mechanism differ from memantine in modulating glutamatergic transmission?
- Comparative Methods :
- Kinetic Studies : Memantine exhibits voltage-dependent NMDA blockade, while Caroverine reversibly inhibits both NMDA and AMPA receptors without voltage sensitivity .
- In Vivo Efficacy : Memantine requires systemic administration, whereas Caroverine’s localized RWM delivery minimizes off-target effects .
Q. What strategies improve Caroverine’s solubility and stability in experimental formulations?
- Formulation Optimization :
- Solubility : Dissolve in DMSO (100 mg/mL stock) and dilute in artificial perilymph (pH 7.4) for RWM delivery. Avoid aqueous buffers due to poor solubility .
- Stability : Store lyophilized powder at -80°C; working solutions retain activity for ≤24 hours at 4°C .
Data Contradiction Analysis
- Inconsistent Antioxidant Results : Some studies report Caroverine suppresses lipid peroxidation in liposomes but not in vivo. Resolution: Use spin-trapping agents (e.g., TEMPOL) to detect short-lived ROS in live tissue .
- Variable Hearing Protection : Differences in dosing schedules (acute vs. chronic) and noise exposure paradigms (impulse vs. continuous) account for efficacy disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
